molecular formula C42H83NO3 B7796868 N-tetracosanoylsphingosine CAS No. 73354-07-1

N-tetracosanoylsphingosine

Cat. No.: B7796868
CAS No.: 73354-07-1
M. Wt: 650.1 g/mol
InChI Key: ZJVVOYPTFQEGPH-UHFFFAOYSA-N
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Description

N-Tetracosanoylsphingosine, also known as Ceramide (d18:1/24:0), is a sphingolipid composed of a sphingosine backbone (d18:1, denoting an 18-carbon chain with a double bond at position 4) and a tetracosanoic acid (24:0) acyl chain. Its molecular formula is C₄₂H₈₃NO₃, with a molecular weight of 650.130 g/mol . It is classified as a ceramide, a lipid subclass critical for cellular membrane structure, apoptosis regulation, and skin barrier function .

Properties

CAS No.

73354-07-1

Molecular Formula

C42H83NO3

Molecular Weight

650.1 g/mol

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)

InChI Key

ZJVVOYPTFQEGPH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

solubility

Insoluble

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variants

Compound Acyl Chain Length Saturation Molecular Weight (g/mol) Key Biological Roles CAS Number Reference
This compound 24 carbons Saturated 650.130 Skin barrier integrity, apoptosis -
N-Palmitoylsphingosine (C16) 16 carbons Saturated 538.910 (deuterated: 664.70 €/mg) Signal transduction, insulin resistance 100403-19-8 (glycosylated)
N-(15Z)-Tetracosenoylsphingosine 24 carbons Unsaturated (15Z) - Membrane fluidity modulation 104404-17-3

Key Findings :

  • Chain Length : Longer acyl chains (e.g., C24) enhance hydrophobic interactions, stabilizing lipid rafts and skin barrier function, whereas shorter chains (e.g., C16) are more mobile and involved in dynamic signaling .
  • Saturation: The unsaturated N-(15Z)-tetracosenoylsphingosine () likely increases membrane fluidity compared to saturated C24 ceramide, affecting its role in cellular environments requiring flexibility .

Glycosylated Derivatives

Compound Head Group Acyl Chain Function CAS Number Reference
1-O-(β-D-Glucopyranosyl)-N-tetracosanoylsphingosine Glucose C24 Cell recognition, immune response 82014-84-4
β-Galactosylceramide (β-GalCer) Galactose Variable Antigen presentation (e.g., CD1d) 148439-48-9

Key Findings :

  • Glycosylation alters solubility and receptor interactions. For example, β-GalCer activates natural killer T cells, while glucosylceramides (e.g., 82014-84-4) are precursors in glycosphingolipid synthesis .
  • This compound’s glycosylated form () is less membrane-permeable than its non-glycosylated counterpart, limiting its role to extracellular signaling .

Isotopic and Stereochemical Variants

Compound Modification Application Price (deuterated) Reference
This compound (D₇) Deuterated (16,16,17,17,18-D₇) Metabolic tracing, lipidomics 664.70 €/mg
N-Palmitoylsphingosine (D₇) Deuterated Quantification in mass spectrometry 664.70 €/mg

Key Findings :

  • Deuterated ceramides are essential for isotopic labeling in lipid metabolism studies. Both C24 and C16 deuterated forms are priced equally, reflecting similar synthetic complexity .

Physicochemical and Functional Differences

Solubility and Formulation

  • This compound requires solubilization in DMSO/PEG300/Tween-80 mixtures due to its long hydrophobic chain .
  • Shorter-chain ceramides (e.g., C16) exhibit better aqueous solubility, facilitating in vitro assays without aggressive solvents .

Research Implications

  • Therapeutic Potential: C24 ceramides are explored in dermatology (e.g., eczema), while glycosylated derivatives target autoimmune diseases .
  • Analytical Challenges : Longer-chain ceramides require advanced chromatographic techniques for separation due to their high hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tetracosanoylsphingosine
Reactant of Route 2
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